molecular formula C16H13N3O4S B2741748 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1049244-53-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2741748
M. Wt: 343.36
InChI Key: NGKBMAYMOWKDCQ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to the structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has been explored for their potential antimicrobial properties. Studies involving the synthesis of various acetamide derivatives, including those incorporating oxadiazole and thiadiazole motifs, have demonstrated significant antibacterial activity. For instance, derivatives synthesized from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide were tested for antibacterial effectiveness and showed promising results (K. Ramalingam et al., 2019). This suggests that the structural features of these compounds, such as the oxadiazole ring, may contribute to their antimicrobial properties.

Anticonvulsant Evaluation

Another area of research involves the evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The compounds were designed to fulfill the pharmacophore's structural requirements and were assessed through various tests, including maximal electroshock and subcutaneous pentylenetetrazole seizure models. Some compounds demonstrated significant anticonvulsant activity, indicating the potential of this chemical framework in developing new therapeutic agents for epilepsy (R. Nath et al., 2021).

Antitumor Activity

Additionally, research on the synthesis of benzothiazole derivatives bearing different heterocyclic rings, utilizing the 2-(4-aminophenyl)benzothiazole structure, aimed to explore their antitumor activity. Screening against various human tumor cell lines revealed that some derivatives exhibited considerable anticancer activity, highlighting the potential of this molecular scaffold in cancer treatment (L. Yurttaş et al., 2015).

Hemolytic and Antimicrobial Evaluation

Compounds synthesized from 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were assessed for their antimicrobial and hemolytic activities. This study revealed active compounds against selected microbial species, suggesting that variations in the oxadiazole ring substituents could modulate the biological activity, offering insights into the design of new antimicrobial agents with reduced cytotoxicity (Samreen Gul et al., 2017).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-14(7-10-3-4-12-13(6-10)22-9-21-12)17-16-19-18-15(23-16)8-11-2-1-5-24-11/h1-6H,7-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBMAYMOWKDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

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